Cyanine5 NHS ester (bromide)

Description

Significance of Cyanine5 NHS Ester (Bromide) in Modern Biological and Chemical Sciences

The importance of Cyanine5 NHS ester (bromide) in contemporary biological and chemical sciences lies in its function as a highly effective fluorescent labeling agent. acebiolab.comlumiprobe.com This cyanine (B1664457) dye is engineered to react with primary amino groups on molecules such as proteins, peptides, and oligonucleotides. medchemexpress.commedchemexpress.com Its intense color and fluorescence in the red region of the spectrum, where there is minimal background interference from biological samples, make it exceptionally valuable. lumiprobe.com This allows for the sensitive detection of even minute quantities of labeled substances, with as little as 1 nanomole being visible to the naked eye in gel electrophoresis. lumiprobe.com The ability to replace other dyes like Cy5®, Alexa Fluor 647, and DyLight 649 further underscores its versatility and significance in the field. acebiolab.comlumiprobe.com

Overview of Amine-Reactive Fluorescent Probes in Scientific Research

Amine-reactive fluorescent probes are a cornerstone of modern molecular biology and biochemistry. researchgate.net These probes are designed to attach fluorescent dyes to biomolecules by targeting and reacting with primary amine groups (-NH2). researchgate.netthermofisher.com These amine groups are readily available on the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues in proteins, making them accessible for conjugation without denaturing the protein's structure. thermofisher.com This labeling strategy is fundamental to a wide array of applications, including immunochemistry, fluorescence in situ hybridization (FISH), cell tracing, and receptor binding studies. researchgate.net The demand for high-performance probes with properties like high fluorescence quantum yield and photostability is a driving force in the development of new and improved labeling reagents. nih.gov

N-Hydroxysuccinimide (NHS) Esters as Fundamental Bioconjugation Reagents

N-Hydroxysuccinimide (NHS) esters are a class of reagents that are widely used for bioconjugation due to their ability to form stable amide bonds with primary aliphatic amines. glenresearch.com This reaction is highly efficient and specific under mild, slightly alkaline conditions (pH 7-9). glenresearch.comthermofisher.com The process involves the attack of the amine on the carbonyl group of the NHS ester, leading to the formation of a stable covalent linkage and the release of N-hydroxysuccinimide as a byproduct. glenresearch.com First introduced nearly six decades ago, NHS esters have become one of the most common tools for labeling and cross-linking biomolecules due to their reactivity, selectivity, stability during storage, and functionality in aqueous environments. glenresearch.comchemicalbook.com They are instrumental in attaching a wide variety of molecules, including fluorescent dyes and biotin, to proteins, peptides, and amine-modified oligonucleotides. thermofisher.comontosight.ai

Scope of Advanced Research Applications for Cyanine5 NHS Ester (Bromide)

The applications of Cyanine5 NHS ester (bromide) in advanced research are extensive and varied. It is a key reagent for labeling peptides, proteins, and oligonucleotides for a multitude of analytical and imaging techniques. medchemexpress.commedchemexpress.commedchemexpress.eu Its use in fluorescence-based applications is particularly noteworthy, including in techniques like fluorescence microscopy, flow cytometry, and real-time PCR. acebiolab.comaatbio.com For instance, it can be conjugated to antibodies for cell surface marker screening and sorting by fluorescence-activated cell sorting (FACS). aatbio.com Furthermore, its application extends to in vivo imaging, where its near-infrared fluorescence properties allow for deep tissue imaging with reduced background signal. apexbt.comlumiprobe.com The ability to label a wide range of biomolecules with high efficiency and specificity makes Cyanine5 NHS ester (bromide) a powerful tool for studying complex biological processes. acebiolab.comapexbt.com

Interactive Data Tables

Table 1: Chemical Properties of Cyanine5 NHS Ester (Bromide)

| Property | Value | Reference |

| Molecular Formula | C₃₆H₄₂BrN₃O₄ | cymitquimica.com |

| Molecular Weight | 660.64 g/mol | cymitquimica.com |

| Appearance | Solid | cymitquimica.com |

| Excitation Wavelength (Max) | ~646-651 nm | acebiolab.comaatbio.com |

| Emission Wavelength (Max) | ~662-670 nm | acebiolab.comaatbio.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C36H42BrN3O4 |

|---|---|

Molecular Weight |

660.6 g/mol |

IUPAC Name |

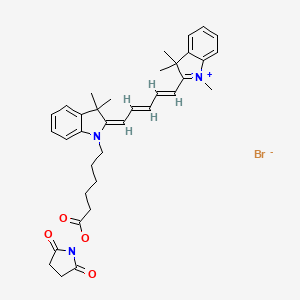

(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;bromide |

InChI |

InChI=1S/C36H42N3O4.BrH/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

RYPKNZBTUJEYDG-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Br-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Br-] |

Origin of Product |

United States |

Synthesis and Chemical Modifications for Research Applications

Synthetic Methodologies for Cyanine5 NHS Ester Derivatives

General Synthesis Pathways of Cyanine (B1664457) Dyes for NHS-Ester Functionalization

The synthesis of cyanine dyes, including Cy5, generally involves the condensation of two heterocyclic quaternary salts, typically indolenine derivatives, with a polymethine bridge-forming reagent. fu-berlin.dejyu.fi A common approach begins with the N-alkylation of an indolenine base. acs.org To introduce a handle for NHS ester functionalization, one of the indolenine precursors is typically synthesized with a carboxylic acid group.

A general synthetic scheme involves:

Synthesis of Indolenine Precursors: One of the indolenine precursors is functionalized with a carboxylic acid, often via alkylation with a haloalkanoic acid. amazonaws.com

Quaternization: The nitrogen of the indolenine ring is quaternized, usually with an alkyl halide. amazonaws.com

Condensation: The two quaternized indolenine derivatives (one with a carboxylic acid) are condensed with a source for the polymethine chain, such as malonaldehyde dianilide or a similar reagent, in the presence of a base like sodium acetate. acs.orgresearchgate.net This step forms the asymmetric cyanine dye. acs.org

NHS Ester Activation: The carboxylic acid on the cyanine dye is then activated to an NHS ester using N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). jyu.fiacs.org

This modular approach allows for the introduction of the NHS ester functionality in the final steps, preserving the reactive group from the potentially harsh conditions of the initial condensation reactions. acs.org

Synthesis of Sulfonated Cyanine5 Variants for Enhanced Aqueous Solubility and Reduced Aggregation

A significant challenge with standard cyanine dyes is their tendency to aggregate in aqueous solutions, which can lead to fluorescence quenching. glenresearch.comresearchgate.net To overcome this, sulfonated versions of Cy5 are synthesized. The introduction of negatively charged sulfonate groups enhances water solubility and reduces aggregation through electrostatic repulsion. glenresearch.comresearchgate.netcreative-diagnostics.com

The synthesis of sulfonated Cy5 variants typically involves using a sulfonated indolenine precursor. glenresearch.commdpi.com For instance, 2,3,3-trimethyl-3H-indole-5-sulfonate can be prepared from 4-hydrazinobenzenesulfonic acid. mdpi.com This sulfonated indolenine is then used in the general cyanine dye synthesis pathway described above. The resulting sulfo-Cy5 dyes exhibit significantly improved brightness and are less prone to self-quenching, making them ideal for labeling proteins and antibodies at high densities. glenresearch.com

Table 1: Comparison of Non-Sulfonated and Sulfonated Cyanine Dyes

| Property | Non-Sulfonated Cyanine Dyes (e.g., Cy5) | Sulfonated Cyanine Dyes (e.g., Sulfo-Cy5) |

|---|---|---|

| Solubility | Lower water solubility, often requiring organic co-solvents (DMF, DMSO). creative-diagnostics.com | High water solubility due to sulfonate groups. creative-diagnostics.com |

| Aggregation | Prone to aggregation in aqueous solutions, leading to fluorescence quenching. researchgate.net | Reduced aggregation due to electrostatic repulsion of sulfonate groups. glenresearch.comresearchgate.net |

| Labeling Conditions | Often requires addition of organic co-solvents for efficient labeling in aqueous buffers. creative-diagnostics.com | Can be used for direct labeling in aqueous buffers, simplifying the process. creative-diagnostics.com |

Introduction of Polyethylene (B3416737) Glycol (PEG) Linkers for Bioconjugation

Incorporating polyethylene glycol (PEG) linkers into Cy5 NHS esters offers several advantages for bioconjugation. PEG is a hydrophilic and biocompatible polymer that can increase the solubility and stability of the labeled biomolecule. axispharm.com It also provides a flexible spacer arm, which can reduce steric hindrance and help maintain the biological activity of the labeled molecule. axispharm.comthermofisher.com

PEG linkers can be introduced into the Cy5 structure in several ways. One common method is to use a PEGylated starting material during the synthesis. For example, an amine-terminated PEG can be reacted with a Cy5 derivative containing a carboxylic acid to form a stable amide bond before the final NHS ester activation. Heterobifunctional PEG linkers, which have different reactive groups at each end, are particularly useful for this purpose. axispharm.comthermofisher.com

Advanced Derivatization Strategies for Specialized Research Goals

Development of Thiol-Reactive Cyanine5 Derivatives (e.g., Maleimide (B117702), Pyridyldithio) from NHS Esters

While NHS esters are excellent for labeling primary amines, specific labeling of other functional groups, such as thiols on cysteine residues, is often desired. Thiol-reactive Cy5 derivatives can be prepared from Cy5 NHS ester. google.comnih.gov

A two-step method is often employed:

Amine Modification: Cy5 NHS ester is reacted with a diamine, such as ethylenediamine, to produce an amine-functionalized Cy5 ("Cy5-amine"). nih.gov

Introduction of Thiol-Reactive Group: The Cy5-amine is then reacted with a heterobifunctional crosslinker containing a thiol-reactive group, such as maleimide or pyridyldithio. nih.gov

Alternatively, a one-step method involves reacting Cy5 NHS ester directly with a primary amine that also contains a thiol-reactive moiety, such as methanethiosulfonylethylamine (MTSEA). nih.gov While simpler, this method may require more rigorous purification to remove any unreacted Cy5 NHS ester. nih.gov

Integration into Click Chemistry Precursors (e.g., Alkyne, Azide (B81097), Dibenzocyclooctyne (DBCO), Tetrazine)

Click chemistry provides a highly efficient and specific method for bioconjugation. Cy5 NHS ester can be converted into precursors for various click chemistry reactions.

Alkyne and Azide Derivatives: Cy5 can be functionalized with alkyne or azide groups, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.commedchemexpress.comlumiprobe.com For example, a Cy5 carboxylic acid can be reacted with an amine-containing alkyne or azide to introduce the desired functionality. acs.org This allows for the specific labeling of biomolecules that have been metabolically or synthetically tagged with the complementary click chemistry partner. interchim.frsigmaaldrich.com

Dibenzocyclooctyne (DBCO) Derivatives: For copper-free click chemistry, which is advantageous for in vivo applications due to the toxicity of copper, Cy5 can be derivatized with strained alkynes like DBCO. lumiprobe.comsigmaaldrich.comaatbio.com These derivatives react rapidly with azides in a strain-promoted azide-alkyne cycloaddition (SPAAC). lumiprobe.comrsc.org

Tetrazine Derivatives: Tetrazine-modified Cy5 derivatives are used in the inverse-electron-demand Diels-Alder (iEDDA) reaction, another fast and bioorthogonal click chemistry method. lumiprobe.commedchemexpress.comaatbio.com Tetrazines react with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), to form stable conjugates. aatbio.comrsc.org Cy5-tetrazine can be synthesized and used to label TCO-modified biomolecules. medchemexpress.eu

Table 2: Click Chemistry Precursors Derived from Cyanine5

| Derivative | Reactive Group | Click Chemistry Reaction | Key Features |

|---|---|---|---|

| Cy5-Alkyne | Terminal Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Reacts with azide-modified molecules; requires a copper catalyst. medchemexpress.cominterchim.fr |

| Cy5-Azide | Azide | CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reacts with alkyne- or DBCO-modified molecules. medchemexpress.combroadpharm.com |

| Cy5-DBCO | Dibenzocyclooctyne | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free reaction with azides; fast and biocompatible. lumiprobe.comavantiresearch.com |

| Cy5-Tetrazine | Tetrazine | Inverse-Electron-Demand Diels-Alder (iEDDA) | Extremely fast reaction with strained alkenes (e.g., TCO); bioorthogonal. lumiprobe.comaatbio.com |

Design and Synthesis of Conformationally Restricted Cyanine Variants for Improved Photophysical Performance

The photophysical performance of cyanine dyes, including Cyanine5 (Cy5), is often limited by their conformational flexibility. A primary pathway for non-radiative decay involves the rotation of the polymethine chain from a trans to a cis configuration in the excited state, which quenches fluorescence. To mitigate this, researchers have developed synthetic strategies to create conformationally restricted cyanine variants, leading to significant improvements in fluorescence quantum yield and lifetime. nih.gov

One major approach involves the synthesis of polycyclic frameworks that lock the polymethine chain in place. A key strategy to assemble these rigid structures is a cyclization cascade reaction. nih.gov For instance, a protected dialdehyde (B1249045) precursor can undergo a cascade reaction to install a tetracyclic ring system, effectively preventing the excited-state trans-to-cis isomerization. nih.gov Another method utilizes a tandem Michael addition/Prins cyclization cascade to assemble the pentacyclic framework. nih.gov These synthetic routes result in far-red fluorophores with enhanced photophysical properties compared to their unrestrained counterparts like hexamethylindotricarbocyanine iodide (HITCI). nih.govnih.gov The conformational restriction has a notable impact on the intrinsic radiative lifetime of the dye. nih.gov

Another successful strategy for restricting dye mobility involves attaching the cyanine fluorophore to a larger molecule via a short, rigid linker. oup.com Researchers have developed a method to attach Cy5 to the 5-position of thymidine (B127349) using a rigid ethynyl (B1212043) linker for incorporation into oligonucleotides during automated solid-phase synthesis. oup.com In DNA duplexes, this rigid connection limits the volume of space the dye can occupy, which minimizes quenching interactions between the dye and the DNA nucleobases. oup.com This approach allows for the efficient creation of oligonucleotides with multiple, precisely placed cyanine dyes. oup.com

The resulting conformationally restrained dyes exhibit improved photophysical characteristics, making them highly valuable for advanced imaging applications such as single-molecule localization microscopy (SMLM). nih.gov Their enhanced photon output and extended fluorescence lifetimes contribute to greater localization precision and structural resolution in these super-resolution techniques. nih.gov

| Property | Unrestrained Cyanine (HITCI, 1) | Conformationally Restrained Cyanine (2) | Finding |

| Fluorescence Lifetime (τF) at 77 K | 1.8 ns | 1.6 ns | Conformational restriction can have a negative impact on the intrinsic radiative lifetime of the dye. nih.gov |

| Non-radiative Decay (knr) | Increases steeply with temperature | Less steep increase with temperature | The restrained dye shows less temperature-dependent quenching. nih.gov |

| Fluorescence Quantum Yield (ΦF) | Modest | Improved | Blocking the trans-to-cis polyene rotation pathway improves the quantum yield. nih.gov |

| Fluorescence Lifetime | Shorter | Extended | Conformational restraint leads to longer-lived excited states. nih.gov |

Creation of Bifunctional Cyanine5 Dyes for Multifunctional Probes

To expand the utility of Cyanine5 in biological research, particularly for studying complex protein networks and interactions, scientists have focused on creating bifunctional derivatives. researchgate.netacs.org These specialized dyes are designed with two distinct reactive functional groups, allowing for the covalent linkage of multiple molecules of interest or the attachment of the dye to a specific target while retaining a point of attachment for another component. acs.orgnih.gov

A modular synthetic approach has been developed that allows for the efficient and large-scale synthesis of diverse heterobifunctional Cyanine5 dyes. researchgate.netacs.org This strategy is significant because it defers the introduction of delicate functional groups until the final steps of the synthesis, thereby preventing their potential degradation under the harsh conditions, such as high temperatures, often required in traditional cyanine dye preparation. acs.orgnih.gov The process typically begins with a commercially available indolenine derivative to synthesize a carboxy-indolium precursor. acs.orgnih.gov The final purification is streamlined by leveraging the pH- and functional group-dependent solubility of the asymmetric cyanine products, often avoiding the need for chromatography until the last step. researchgate.netnih.gov

These heterobifunctional Cy5 dyes are engineered to be versatile tools for biological studies. researchgate.net For example, one functional group can be a ligand designed to covalently bind to a specific protein tagging system, such as a haloalkane for HaloTag or a benzylguanine for SNAP-tag technology. acs.orgnih.gov The second functional group is a reactive moiety that enables attachment to another molecule through common bioconjugation reactions like amide bond formation, bioorthogonal click chemistry, or esterification. acs.orgnih.gov A simpler type of bifunctional Cy5 dye incorporates two N-hydroxysuccinimide (NHS) esters, enabling the cross-linking of molecules that contain primary amines, such as proteins and amine-modified oligonucleotides. medchemexpress.com

This dual functionality allows researchers to use Cy5 as a versatile linker for in-depth studies, facilitating applications such as in vivo and in vitro cellular imaging, the analysis of molecular interactions, and the development of fluorogenic probes for protein labeling. acs.orgroyalsocietypublishing.org

| Functional Group 1 (Targeting/Ligand) | Functional Group 2 (Reactive Moiety) | Potential Application | Source |

| Haloalkane | Carboxylic Acid (for amide coupling) | Covalent labeling of HaloTag fusion proteins and subsequent attachment of another molecule. | acs.orgnih.gov |

| Benzylguanine | Azide (for click chemistry) | Covalent labeling of SNAP-tag fusion proteins and bioorthogonal ligation. | acs.orgnih.gov |

| Ligand for PYP-tag | Dinitrobenzene (quencher) | Fluorogenic labeling of PYP-tagged proteins. | royalsocietypublishing.org |

| NHS ester | NHS ester | Cross-linking of proteins or other amine-containing molecules. | medchemexpress.com |

Bioconjugation Chemistry and Mechanisms in Research Contexts

Core Reaction Mechanisms of NHS Esters with Biomolecules

N-hydroxysuccinimide (NHS) esters are widely utilized reagents in bioconjugation due to their ability to efficiently react with primary amino groups on biomolecules, forming stable amide bonds. nih.govgoogle.comnih.gov This reactivity is central to the labeling of proteins, peptides, and nucleic acids with molecules such as the fluorescent dye Cyanine5 (Cy5). medchemexpress.comlumiprobe.comglpbio.com The core of the reaction involves the nucleophilic attack of a primary amine on the ester, leading to the formation of a stable amide linkage and the release of the N-hydroxysuccinimide leaving group. google.com

Amine-Reactive Conjugation with Lysine (B10760008) Residues and N-Termini of Proteins and Peptides

Cyanine5 NHS ester is a reactive dye that readily conjugates with primary amino groups found in proteins and peptides. lumiprobe.comglpbio.commedchemexpress.com These primary amines are located at the N-terminus of the polypeptide chain and on the side chain of lysine residues. nih.govjenabioscience.com The reaction results in the formation of a stable, covalent amide bond between the dye and the biomolecule. nih.govjenabioscience.com

However, since lysine is a common amino acid, using NHS esters for protein modification can often lead to heterogeneous labeling, where multiple dye molecules attach to a single protein at various lysine sites. nih.gov This lack of specificity can potentially interfere with the protein's structure and function. researchgate.netacs.org Despite this, the labeling of proteins and peptides with Cy5 NHS ester is a common technique for applications requiring fluorescently tagged biomolecules. medchemexpress.comlumiprobe.com

The reaction is typically performed in a buffer at a specific pH to ensure the primary amines are deprotonated and thus reactive. jenabioscience.com While the N-terminus and lysine residues are the primary targets, the efficiency of labeling at each site can vary depending on its accessibility and local environment within the protein structure.

pH Dependence and Optimal Reaction Conditions for Amide Bond Formation

The reaction between Cyanine5 NHS ester and primary amines is highly dependent on the pH of the reaction buffer. acebiolab.comlumiprobe.com For the conjugation to occur, the primary amino group must be in its unprotonated, nucleophilic form. jenabioscience.cominterchim.fr At acidic pH, the amino group is protonated (-NH3+), rendering it unreactive towards the NHS ester. acebiolab.comlumiprobe.com

Conversely, at very high pH levels, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the efficiency of the labeling process. jenabioscience.comacebiolab.comlumiprobe.com The optimal pH for the reaction is generally in the range of 8.2 to 8.5. jenabioscience.comacebiolab.cominterchim.fr Buffers such as sodium bicarbonate or phosphate (B84403) buffer are commonly used to maintain this optimal pH. acebiolab.cominterchim.fr It is important to avoid buffers containing primary amines, like Tris, as they will compete with the target biomolecule for reaction with the NHS ester. medchemexpress.comjenabioscience.com

The concentration of the protein or biomolecule is also a critical factor, with higher concentrations (typically 2-10 mg/mL) leading to better labeling efficiency. medchemexpress.comjenabioscience.comaatbio.com The reaction is often carried out at room temperature for several hours or overnight on ice. acebiolab.comlumiprobe.com

Interactive Table: Optimal Conditions for Cyanine5 NHS Ester Conjugation

| Parameter | Optimal Range/Condition | Rationale |

| pH | 8.2 - 8.5 | Ensures primary amines are deprotonated and nucleophilic, while minimizing NHS ester hydrolysis. jenabioscience.comacebiolab.cominterchim.fr |

| Buffer | Sodium bicarbonate, Phosphate, HEPES, Borate (B1201080) | Maintains optimal pH and is free of competing primary amines. jenabioscience.comacebiolab.cominterchim.frdutscher.com |

| Biomolecule Concentration | 2 - 10 mg/mL | Higher concentrations improve labeling efficiency. medchemexpress.comjenabioscience.comaatbio.com |

| Temperature | Room temperature or 4°C | Balances reaction rate with biomolecule stability. acebiolab.comlumiprobe.comthermofisher.com |

| Solvent for Dye | Anhydrous DMSO or DMF | Used to dissolve the often poorly water-soluble NHS ester before adding to the aqueous reaction mixture. medchemexpress.comlumiprobe.comacebiolab.com |

Strategies for Site-Specific Labeling and Controlled Stoichiometry

A significant challenge in using NHS esters for bioconjugation is the potential for non-specific and heterogeneous labeling, particularly with proteins that have multiple lysine residues. nih.govresearchgate.net This can lead to a mixture of products with varying numbers of dye molecules attached, which can complicate downstream applications and potentially alter the biomolecule's function. researchgate.netacs.org To address this, several strategies have been developed to achieve site-specific labeling and control the dye-to-biomolecule ratio.

N-Terminal Cysteine Labeling through Conversion of NHS Esters to Chemoselective Thioesters

One innovative method for achieving site-specific protein labeling involves the conversion of Cyanine5 NHS ester into a more chemoselective thioester. nih.govresearchgate.netnih.gov This strategy leverages the unique reactivity of an N-terminal cysteine residue. In a "one-pot" two-step reaction, the NHS ester is first reacted with a thiol-containing molecule, such as mercaptoethanesulfonate (MESNa), to form a thioester in situ. nih.govresearchgate.netnih.gov

This newly formed thioester can then selectively react with a protein that has been engineered to have a cysteine residue at its N-terminus. nih.govnih.govresearchgate.net This reaction, analogous to native chemical ligation, results in the formation of a stable amide bond specifically at the N-terminus of the protein. nih.govuzh.ch This approach offers a high degree of site-specificity and stoichiometric control, avoiding the random labeling of lysine residues. nih.govnih.govresearchgate.net It has been successfully used to label large proteins with Cy5 for various biochemical studies. nih.govresearchgate.net

Methodologies for Controlling Dye-to-Biomolecule Ratio to Minimize Overlabeling

Controlling the degree of labeling (DOL), or the dye-to-biomolecule ratio, is crucial to prevent overlabeling, which can lead to fluorescence quenching and altered biomolecule function. jenabioscience.comaatbio.com Several factors can be adjusted to control the stoichiometry of the conjugation reaction.

One primary method is to carefully control the molar ratio of the Cyanine5 NHS ester to the biomolecule. genecopoeia.comaatbio.com By using a specific molar excess of the dye, it is possible to favor monolabeling. acebiolab.comlumiprobe.com For many proteins, an 8- to 10-fold molar excess of the NHS ester is a good starting point for achieving a suitable degree of labeling. medchemexpress.comacebiolab.com

Other parameters that can be adjusted include the reaction time and the concentration of the reactants. jenabioscience.comactivemotif.com Shorter reaction times or lower concentrations of the dye can help to minimize the extent of labeling. jenabioscience.comactivemotif.com For proteins with a high number of surface-exposed lysines, reducing the amount of dye or increasing the protein concentration can help prevent overlabeling. jenabioscience.com The optimal DOL is application-dependent, and it is often recommended to perform small-scale experiments with varying dye-to-protein ratios to determine the ideal conditions for a specific assay. jenabioscience.com

Interactive Table: Strategies for Controlled Labeling

| Strategy | Description | Key Reagents/Conditions | Outcome |

| N-Terminal Cysteine Labeling | Conversion of NHS ester to a thioester, which then selectively reacts with an N-terminal cysteine. nih.govresearchgate.net | MESNa, N-terminal cysteine-containing protein, pH 6.8-7.0. nih.gov | Site-specific, stoichiometric labeling at the N-terminus. nih.govnih.govresearchgate.net |

| Molar Ratio Adjustment | Varying the molar excess of Cyanine5 NHS ester relative to the biomolecule. genecopoeia.comaatbio.com | Typically 8-10 fold molar excess of dye for monolabeling. medchemexpress.comacebiolab.com | Controlled degree of labeling, minimizing overlabeling. jenabioscience.com |

| Reaction Condition Optimization | Modifying reaction time, reactant concentrations, and pH. jenabioscience.comactivemotif.com | Shorter incubation, lower dye concentration, pH adjustment. jenabioscience.comactivemotif.com | Reduced labeling efficiency to prevent excessive modification. jenabioscience.com |

Considerations for Labeling of Small Molecules and Solid Supports

Cyanine5 (Cy5) NHS ester is an amine-reactive fluorescent dye widely employed for the covalent labeling of various molecules. lumiprobe.comantibodies.com Its utility extends to the labeling of small molecules and the functionalization of solid supports, which are crucial steps in many diagnostic and research assays. The N-hydroxysuccinimide (NHS) ester moiety readily reacts with primary and secondary aliphatic amines, such as those found on small molecules or on surfaces that have been amine-modified, to form a stable amide bond. acebiolab.com

A primary consideration for these labeling reactions is the solubility of the dye. Standard Cyanine5 NHS ester exhibits poor solubility in aqueous solutions (0.19 mM or 127 mg/L) but is readily soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), as well as chlorinated solvents. antibodies.comacebiolab.com Consequently, labeling reactions involving this dye typically necessitate the use of an organic co-solvent to dissolve the dye before its addition to the reaction mixture. lumiprobe.commedchemexpress.com This makes it well-suited for labeling small molecules that are also soluble in organic solvents. lumiprobe.comantibodies.comacebiolab.commedkoo.com

For applications where the presence of organic solvents is detrimental, such as with sensitive biomolecules or certain solid-phase chemistries, a water-soluble alternative, sulfo-Cyanine5 NHS ester, is available. lumiprobe.comantibodies.comacebiolab.com The addition of a sulfonate group significantly improves water solubility, allowing the reaction to proceed in entirely aqueous buffers without the need for co-solvents. lumiprobe.comacebiolab.com

The table below summarizes key properties and considerations for labeling with Cyanine5 NHS ester.

| Property | Description | Reference |

| Reactive Group | N-Hydroxysuccinimide (NHS) ester | acebiolab.com |

| Target Functional Group | Primary and secondary aliphatic amines (-NH₂) | aatbio.commedchemexpress.com |

| Solubility | Poor in water; good in DMSO, DMF, and chlorinated organic solvents. | antibodies.comacebiolab.com |

| Reaction Solvent | Requires an organic co-solvent (e.g., DMSO, DMF) for most reactions. | lumiprobe.commedchemexpress.com |

| Alternative for Aqueous Labeling | Sulfo-Cyanine5 NHS ester offers high water solubility. | lumiprobe.comantibodies.comacebiolab.com |

Advanced Conjugation Methodologies

The conjugation of Cyanine5 NHS ester to antibodies is a fundamental technique for creating fluorescently labeled probes used in a wide array of research applications, including immunoassays, flow cytometry, and fluorescence microscopy. lumiprobe.comantibodies.comaatbio.com The principle of conjugation relies on the reaction between the NHS ester group of the dye and primary amine groups present on the antibody, predominantly the ε-amino groups of lysine residues. aatbio.com This reaction results in a stable amide bond, covalently linking the fluorescent dye to the antibody.

The efficiency of the conjugation reaction and the quality of the final conjugate depend on several factors. The concentration of the antibody is a key parameter, with recommended concentrations typically in the range of 2-10 mg/mL to ensure optimal labeling. medchemexpress.comaatbio.com The pH of the reaction buffer is also critical; a pH between 8.0 and 9.0 is generally optimal for the reaction between NHS esters and primary amines.

A crucial aspect of antibody conjugation is controlling the Degree of Substitution (DOS), which refers to the average number of dye molecules conjugated to each antibody molecule. aatbio.com An insufficient DOS leads to low signal and reduced sensitivity, while an excessive DOS can lead to fluorescence quenching and, more importantly, may compromise the antibody's binding affinity due to steric hindrance or modification of critical lysine residues in the antigen-binding site. aatbio.com The optimal DOS for most antibodies is typically between 2 and 10. aatbio.com This is often controlled by adjusting the molar ratio of dye to protein in the reaction mixture. acebiolab.com Following the reaction, purification steps, such as gel filtration, are necessary to remove any unconjugated dye. lumiprobe.com

The following table outlines a general research protocol for antibody conjugation with Cyanine5 NHS ester.

| Step | Description | Key Parameters | Reference |

| 1. Antibody Preparation | Prepare the antibody in an amine-free buffer (e.g., PBS) at an optimal concentration. | Protein concentration: 2-10 mg/mL. Buffer pH: 8.0-9.0. | medchemexpress.comaatbio.com |

| 2. Dye Preparation | Dissolve Cyanine5 NHS ester in anhydrous DMSO or DMF to create a stock solution. | Stock concentration: ~10 mM. Prepare fresh before use. | aatbio.com |

| 3. Conjugation Reaction | Add a calculated molar excess of the dye stock solution to the antibody solution. | Molar excess: 8-fold is a common starting point for mono-labeling. | acebiolab.com |

| 4. Incubation | Allow the reaction to proceed, typically with gentle stirring. | Time: 1-2 hours. Temperature: Room temperature. | ucl.ac.uk |

| 5. Purification | Separate the labeled antibody from unreacted dye. | Method: Gel filtration spin columns or dialysis. | lumiprobe.com |

| 6. Characterization | Determine the Degree of Substitution (DOS) via spectrophotometry. | Measure absorbance at 280 nm (protein) and ~650 nm (dye). | aatbio.com |

Cyanine5 NHS ester is a valuable tool for the fluorescent labeling of various nanomaterials, including dendrimers and nanoparticles, enabling their visualization and tracking in biological systems. medchemexpress.comnih.gov This functionalization is critical for research into drug delivery, in vivo imaging, and understanding nanoparticle biodistribution. medchemexpress.comnih.gov

The conjugation strategy typically involves the reaction of Cy5 NHS ester with amine groups present on the surface of the nanoparticle. For instance, poly(amidoamine) (PAMAM) dendrimers, which have primary amine surface groups, can be directly conjugated with Cy5 NHS ester. nih.gov The reaction is often performed by dissolving the dendrimer in an appropriate buffer (e.g., borate buffer at pH 9.0) and adding the Cy5 NHS ester, previously dissolved in DMSO. nih.gov The resulting fluorescently-labeled dendrimers can then be purified by methods like dialysis or gel permeation chromatography (GPC) to remove excess dye. nih.gov

This labeling approach has been successfully used to:

Create Cy5-labeled dendrimers to study their uptake and localization in cells, such as for investigating gene delivery to retinal pigment epithelial cells. nih.govrsc.org

Develop fluorescently tagged dendrimers for targeting neuroinflammation. nih.gov

Synthesize mitochondrial-targeting fluorescent conjugates for studying oxidative stress. thno.org

Beyond dendrimers, Cy5 NHS ester is used to functionalize other nanoparticles. For example, it has been used to label mesoporous silica (B1680970) nanoparticles (MSNs) and viral nanoparticles for tracking their distribution in vivo. medchemexpress.com The process often involves first modifying the nanoparticle surface to introduce amine groups, if not already present, followed by the standard NHS ester conjugation chemistry. medchemexpress.com

The table below provides examples of research applications involving the functionalization of dendrimers and nanoparticles with Cyanine5 NHS ester.

| Nanomaterial | Application | Conjugation Details | Reference |

| PAMAM Dendrimer (G4-NH₂) | Investigating neuroinflammation | Direct reaction of amine-terminated dendrimer with Cy5 NHS ester. | nih.gov |

| Bifunctional Dendrimer (BiD-TA) | Gene delivery to retinal pigment epithelial cells | Cy5-mono-NHS ester reacted with the dendrimer in borate buffer/DMSO. Purified by dialysis and GPC. | nih.govrsc.org |

| Viral Nanoparticles | In vivo biodistribution studies | Cy5 NHS ester added at varying dye:protein ratios to coat proteins. Purified by ultracentrifugation. | medchemexpress.com |

| Mesoporous Silica Nanoparticles (MSNs) | In vivo biodistribution studies | Cy5 NHS ester first reacted with APTES (an aminosilane) in DMSO, then used in the synthesis of MSNs. | medchemexpress.com |

Applications in Advanced Fluorescence Imaging and Spectroscopy Research

High-Resolution Fluorescence Microscopy Techniques

The favorable spectral properties of Cyanine5 NHS ester make it well-suited for high-resolution fluorescence microscopy, enabling detailed visualization of cellular and subcellular structures.

Confocal Fluorescence Microscopy for Cellular and Tissue Imaging in Research Models

Cyanine5 NHS ester is widely utilized in confocal fluorescence microscopy for imaging cells and tissues. rndsystems.comtocris.combio-techne.com Its application allows for the specific labeling of proteins and other molecules, facilitating the study of their localization and dynamics within cellular compartments. For instance, Cy5 can be conjugated to antibodies for immunofluorescence staining, enabling the visualization of specific antigens within fixed cells. The far-red emission of Cy5 is particularly beneficial in confocal microscopy as it reduces light scattering and autofluorescence from the sample, leading to improved signal-to-noise ratios and clearer images. sigmaaldrich.com

Super-Resolution Imaging Modalities (e.g., Single-Molecule Localization Microscopy (SMLM), Localization Microscopy)

The capabilities of Cyanine5 extend to super-resolution imaging techniques, which overcome the diffraction limit of conventional light microscopy. microscopyu.com Cy5 is a key fluorophore in Single-Molecule Localization Microscopy (SMLM) methods like Stochastic Optical Reconstruction Microscopy (STORM). microscopyu.com In STORM, Cy5 can be paired with an "activator" dye, such as Cy3. The activator dye helps to switch the Cy5 molecule between a fluorescent "on" state and a dark "off" state in a stochastic manner. microscopyu.com By imaging only a sparse subset of single, well-separated Cy5 molecules at any given time and then computationally combining their precise locations, a super-resolved image with nanoscale resolution can be constructed. microscopyu.com

Recent research has also explored chemically modified versions of Cy5 to enhance their performance in SMLM. For example, a conformationally restricted variant, Cy5B-trisulfo, has been shown to produce more photons per switching event compared to the traditional Cy5 in SMLM experiments. nih.gov This results in higher localization precision and improved spatial resolution in the final super-resolution image. nih.gov In one study, SMLM images of microtubules labeled with Cy5B-trisulfo achieved a spatial resolution of approximately 13 nm, a significant improvement over the 18 nm resolution obtained with standard Cy5. nih.gov

Advanced Spectroscopic Applications

Beyond imaging, Cyanine5 NHS ester is a valuable probe in various advanced spectroscopic techniques that provide quantitative information about molecular processes.

Fluorescence Lifetime Imaging Microscopy (FLIM) in Biological Systems

Fluorescence Lifetime Imaging Microscopy (FLIM) is a technique that measures the fluorescence lifetime of a fluorophore, which is the average time it remains in the excited state before returning to the ground state. This lifetime can be sensitive to the fluorophore's local environment. Conformationally restricted cyanine (B1664457) dyes, which are structurally related to Cy5, have demonstrated utility in far-red FLIM applications. researchgate.net These modified dyes exhibit longer fluorescence lifetimes, which can provide enhanced contrast and sensitivity in FLIM experiments designed to probe cellular microenvironments. researchgate.netrndsystems.com For example, a derivative, Cy5B-trisulfo, has a reported fluorescence lifetime of 1.85 ns. rndsystems.comtocris.com

Fluorescence Correlation Spectroscopy (FCS) for Molecular Sizing and Diffusion Dynamics

Fluorescence Correlation Spectroscopy (FCS) is a technique that analyzes fluctuations in fluorescence intensity within a tiny, focused observation volume to determine the concentration and diffusion coefficient of fluorescently labeled molecules. wustl.edu By measuring how long a molecule resides in the observation volume, its hydrodynamic radius (a measure of its size) can be calculated. d-nb.info

Cy5 and its derivatives are used in FCS studies to investigate the dynamics of biomolecules. osti.gov For instance, FCS has been employed to study the photoisomerization rate of Cy5 attached to oligonucleotides. osti.gov In other applications, a bifunctional version of Cy5 has been used to non-specifically label proteins like aldolase (B8822740) and ovalbumin for FCS-based molecular sizing experiments. d-nb.info

Förster Resonance Energy Transfer (FRET) Applications

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (a donor and an acceptor). The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making FRET a powerful tool for measuring molecular distances and interactions on the nanometer scale.

Cyanine5 is frequently used as an acceptor fluorophore in FRET pairs due to its spectral properties. sciforum.net It can be paired with a suitable donor dye, such as fluorescein (B123965) (FAM), where the emission spectrum of the donor overlaps with the excitation spectrum of Cy5. nih.gov When the donor and acceptor are in close proximity (typically 1-10 nm), excitation of the donor can lead to energy transfer to the acceptor, resulting in acceptor fluorescence. This phenomenon can be used to monitor conformational changes in proteins, protein-protein interactions, and nucleic acid hybridization. nih.gov

For example, FRET systems have been designed using Cy5-labeled peptide nucleic acids (PNAs) to detect complementary DNA sequences. nih.gov In these systems, the hybridization of the PNA probe to the target DNA brings the donor and acceptor fluorophores into close proximity, leading to a detectable FRET signal. nih.gov Cy5 is also used in FRET-based assays for protease activity, where the cleavage of a peptide substrate separates a FRET pair, leading to a change in the fluorescence signal. sciforum.net

Design and Implementation of FRET Probes for Molecular Interaction Studies

Förster Resonance Energy Transfer (FRET) is a quantum mechanical phenomenon where energy is transferred non-radiatively from an excited donor fluorophore to a proximal acceptor fluorophore. The efficiency of this transfer is exquisitely sensitive to the distance between the two dyes, typically in the 1-10 nm range, making it a "molecular ruler." Cyanine5 NHS ester is frequently employed as the acceptor fluorophore in FRET pairs due to its spectral properties.

A common FRET partner for Cy5 is Cyanine3 (Cy3). The emission spectrum of Cy3 significantly overlaps with the absorption spectrum of Cy5, a critical requirement for efficient FRET. Researchers construct FRET probes by labeling two interacting molecules (or two different sites on a single molecule) with the donor and acceptor, respectively. For instance, Cy5 NHS ester can be used to label a protein or nucleic acid at a specific amine group, while a donor dye like Cy3 is attached to its binding partner. nih.gov An increase in FRET, observed as quenching of the donor's fluorescence and an increase in the acceptor's (Cy5) emission, signals that the two molecules are in close proximity, indicating an interaction.

These FRETfluor constructs, often built on DNA scaffolds, can have their spectroscopic properties tuned by altering the FRET efficiency, local DNA sequence, and the chemistry used for attachment. nih.gov This allows for the creation of a palette of fluorescent labels for multiplexed single-molecule measurements. nih.gov Similarly, the tetramethylrhodamine (B1193902) (TMR) dye has been used as a donor with a Cy5 acceptor to study the conformational fluctuations of DNA hairpins. acs.org The design of these probes involves choosing appropriate linker arms and attachment sites to ensure that the dye's presence does not interfere with the biological interaction under study. nih.gov

Monitoring Conformational Changes of Biomolecules (e.g., RNA Folding)

Single-molecule FRET (smFRET) has emerged as a powerful technique to observe the dynamic conformational changes of individual biomolecules in real-time. Cy5 NHS ester is integral to these studies, particularly in the field of RNA folding. wpmucdn.com RNA molecules often undergo complex folding pathways to achieve their biologically active three-dimensional structures, a process frequently mediated by metal ions. colorado.edu

To monitor this, researchers introduce amine-modified nucleotides at specific locations within an RNA sequence, which are then labeled with Cy5 NHS ester (the acceptor) and a suitable donor like Cy3 or Alexa Fluor 488. wpmucdn.comcolorado.edu The RNA is then immobilized on a surface for observation. colorado.edu As the RNA folds and the two labeled points move closer or farther apart, the FRET efficiency changes, providing a direct readout of the conformational state.

For example, smFRET studies using a Cy3/Cy5 pair have been used to observe the docking of a GAAA tetraloop into its receptor, a common RNA tertiary interaction. colorado.edu The estimated distance change from an undocked (~60 Å) to a docked (~40 Å) state corresponds to a significant and measurable change in FRET efficiency. colorado.edu This approach allows for the characterization of transient intermediate states, the kinetics of folding and unfolding, and the influence of factors like ion concentrations on the folding landscape. wpmucdn.comcolorado.edu

Development of Quenched FRET Probes for "Turn-On" Assays

In a variation of FRET, the acceptor molecule can be a non-fluorescent quencher. In this arrangement, the donor's fluorescence is silenced when the quencher is nearby. If the linker connecting the donor and quencher is cleaved, the two are separated, restoring the donor's fluorescence. This "turn-on" mechanism forms the basis of highly sensitive assays for enzymatic activity.

Cy5 NHS ester can be incorporated as the fluorescent reporter in such probes. It is paired with a dark quencher whose absorption spectrum overlaps well with Cy5's emission. A notable example is the use of Black Hole Quencher-3 (BHQ-3) as a quencher for Cy5. mdpi.com The Cy5/BHQ-3 pair has been utilized to develop probes for detecting protease activity. mdpi.com A peptide substrate containing the specific cleavage sequence for a protease is synthesized and labeled with Cy5 and BHQ-3. In the intact probe, FRET from Cy5 to BHQ-3 occurs, and fluorescence is minimal. Upon enzymatic cleavage of the peptide, Cy5 is liberated from the quencher's influence, leading to a strong fluorescence signal that is proportional to the enzyme's activity. mdpi.com

These activatable probes are valuable for high-throughput screening of enzyme inhibitors and for imaging enzyme activity in complex biological samples. uvic.carsc.org The efficiency of quenching, and thus the "turn-on" ratio, is critical for assay sensitivity and depends on the specific dye-quencher pair and the distance between them. uvic.ca

| Probe Type | Donor | Acceptor/Quencher | Application Example | Reference |

| FRET Probe | Cy3 | Cy5 | Studying protein-DNA interactions | nih.gov |

| FRET Probe | TMR | Cy5 | Monitoring DNA hairpin dynamics | acs.org |

| smFRET Probe | Alexa Fluor 488 | Cy5 | Investigating RNA junction conformations | wpmucdn.com |

| smFRET Probe | Cy3 | Cy5 | Observing RNA tetraloop docking | colorado.edu |

| Quenched Probe | Cy5 | BHQ-3 | Protease activity "turn-on" assay | mdpi.com |

| Quenched Probe | Cy5.5 | QC-1 | Enzyme-activatable nanoprobe | uvic.ca |

Development of Dual-Mode and Multi-Modality Imaging Probes (e.g., Optical-PET)

To gain a more comprehensive understanding of biological processes, researchers are increasingly developing multi-modality imaging probes that combine the strengths of different imaging techniques. Cyanine5 NHS ester (often as the Cy5.5 variant for better tissue penetration) is a key component in creating dual-modality probes that merge the high sensitivity of nuclear imaging, like Positron Emission Tomography (PET), with the high resolution of optical fluorescence imaging. nih.gov

The design of an optical-PET probe typically involves a targeting moiety, such as a monoclonal antibody, that recognizes a specific cellular marker (e.g., a tumor antigen). nih.gov This antibody is then conjugated with both the Cy5.5 fluorophore and a chelating agent. The Cy5.5 NHS ester is used to attach the dye to lysine (B10760008) residues on the antibody, while the chelator is used to securely hold a positron-emitting radionuclide (e.g., ⁸⁹Zr or ¹⁸F). nih.govdtic.mil

This dual-labeled antibody allows for whole-body, quantitative imaging of probe distribution and target expression via PET, while the fluorescent signal can be used for intraoperative guidance to precisely delineate tumor margins during surgery or for high-resolution microscopic analysis of excised tissues. nih.govdtic.mil For example, a trastuzumab antibody has been labeled with a lysine-based construct bearing both Cy5.5 and a CHX-A" chelator for PET imaging of HER2-expressing tumors. nih.gov This modular strategy allows for the creation of libraries of dual-modality probes for various biological targets. nih.gov

In Vivo Optical Imaging in Preclinical Research Models (e.g., Xenografted Mice for Probe Evaluation)

The far-red to near-infrared (NIR) emission of Cy5 and its analogues (like Cy5.5) falls within the "optical window" of biological tissues (650–900 nm), where the absorption and scattering of light by endogenous components like hemoglobin and water are minimized. nih.gov This property makes Cy5.5 NHS ester an excellent choice for labeling targeting molecules for in vivo optical imaging in small animal models, which are crucial for evaluating the efficacy and specificity of new imaging agents and therapies.

A common application is the imaging of tumors in xenografted mice. In these models, human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice. acs.orgsnmjournals.org An imaging probe, often an antibody or peptide labeled with Cy5.5 NHS ester, is then administered, typically via intravenous injection. nih.govacs.org The accumulation of the probe at the tumor site can be monitored non-invasively over time using a sensitive optical imaging system.

For instance, Cy5.5-labeled RGD peptides have been used to image integrin αvβ3 expression in glioblastoma xenografts, allowing for the visualization of tumors as early as 30 minutes post-injection. acs.org Similarly, the antibody Erbitux, labeled with Cy5.5, has been used to specifically target and image epidermal growth factor receptor (EGFR) expression in breast cancer xenografts. nih.gov These studies allow researchers to quantify probe uptake, determine tumor-to-background ratios, and confirm target specificity, often through blocking studies where an excess of unlabeled targeting molecule is co-injected. nih.govacs.org

| Study Focus | Probe | Cancer Model | Key Finding | Reference |

| Tumor Targeting | Cy5.5-2DG | U87MG Glioblastoma Xenograft | Probe accumulates in tumor cells, enabling NIR fluorescence imaging. | acs.org |

| Receptor Imaging | Erbitux-Cy5.5 | MDA-MB-231 Breast Cancer Xenograft | Probe uptake correlated with EGFR expression levels. | nih.gov |

| Peptide Probe | Cy5.5-RGD Tetramer | U87MG Glioblastoma Xenograft | Highest tumor-to-normal tissue ratio (3.63 ± 0.09) at 4h post-injection. | acs.org |

| Surgical Guidance | Cy5.5-RKL Peptide | Orthotopic U87MG Glioblastoma | Excellent delineation of tumor boundaries for image-guided surgery. | snmjournals.org |

Utilization in Molecular and Cellular Biology Research Methodologies

Nucleic Acid Research Applications

The labeling of nucleic acids with Cy5 NHS ester has revolutionized many areas of genetic and molecular analysis. This is often achieved by incorporating an amino-modifier during oligonucleotide synthesis, which then serves as a reactive site for the dye. idtdna.comglenresearch.com

DNA Sequencing and Genetic Analysis (e.g., Fluorescent In Situ Hybridization (FISH), Real-Time PCR (RT-PCR), Microarrays)

Cy5 NHS ester is a cornerstone of modern nucleic acid analysis techniques. Its fluorescence properties are critical for methods like DNA sequencing, where fluorescently labeled terminators or primers allow for the determination of the nucleotide sequence. nih.govacs.orgnih.gov

In Fluorescent In Situ Hybridization (FISH) , Cy5-labeled oligonucleotide probes are used to detect and visualize specific DNA or RNA sequences within the context of the cell or tissue. genelink.comnih.gov This allows for the spatial localization of genes or RNA transcripts, providing insights into chromosome organization and gene expression patterns. nih.gov Strategies such as double-labeling of FISH probes with Cy5 have been shown to significantly increase signal intensity, which is particularly beneficial for identifying microorganisms with low ribosome content. genelink.com

Real-Time PCR (RT-PCR) , a technique for quantifying nucleic acids, frequently employs Cy5 as a reporter fluorophore in various probe-based chemistries. aatbio.comgenelink.comnih.gov For instance, in TaqMan probes, Cy5 is often paired with a quencher molecule. The 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe during amplification, separating the Cy5 reporter from the quencher and leading to an increase in fluorescence that is proportional to the amount of amplified product. aatbio.comgenelink.com

Microarrays are another powerful application where Cy5 NHS ester is extensively used. In gene expression profiling, for example, cDNA or cRNA populations from different samples are labeled with distinct fluorescent dyes (often Cy5 and Cy3). pubcompare.ai The labeled samples are then hybridized to a microarray chip containing thousands of known DNA sequences. The relative fluorescence intensities of Cy5 and Cy3 at each spot on the array indicate the relative abundance of the corresponding transcripts in the original samples. pubcompare.aiplos.org This high-throughput method allows for the simultaneous analysis of the expression levels of thousands of genes.

Hybridization Assays and Specialized Probe Design (e.g., HyBeacon Probes, TaqMan Probes)

Beyond standard applications, Cy5 NHS ester is integral to the design of specialized hybridization probes that offer enhanced specificity and functionality.

HyBeacon® probes are single-stranded DNA probes that fluoresce upon hybridization to their complementary target sequence. oup.com The labeling of these probes with cyanine (B1664457) dyes like Cy5 is crucial for their function. soton.ac.uk The development of click chemistry has provided an alternative and sometimes more efficient method for labeling HyBeacon probes compared to the traditional NHS ester chemistry. soton.ac.uk

TaqMan® probes , as mentioned earlier, are a key component of real-time PCR. genelink.comoup.com These dual-labeled probes consist of a fluorophore (like Cy5) on the 5' end and a quencher on the 3' end. aatbio.comgenelink.com The probe hybridizes to a specific target sequence between the forward and reverse primers. During PCR amplification, the Taq polymerase's 5' exonuclease activity degrades the probe, separating the fluorophore from the quencher and generating a fluorescent signal. aatbio.com The choice of Cy5 as the reporter is often due to its favorable spectral properties and its compatibility with common quenchers like Black Hole Quencher® (BHQ®) dyes. genelink.com

Investigation of Sequence-Dependent Fluorescence Effects in Labeled Nucleic Acids

A critical consideration in the use of Cy5-labeled nucleic acids is the phenomenon of sequence-dependent fluorescence. nih.govacs.orgnih.gov Research has demonstrated that the fluorescence intensity of Cy5 is significantly influenced by the local nucleotide sequence to which it is attached. nih.govplos.orgacs.org

Specifically, studies have shown that:

Purine-rich sequences , particularly those with a guanine (B1146940) (G) adjacent to the dye, tend to enhance Cy5 fluorescence. nih.govacs.org

Pyrimidine-rich sequences , especially those containing cytosine (C), are associated with lower fluorescence intensity. nih.govacs.org

The fluorescence intensity of Cy5 can vary by as much as two-thirds across all possible 5-mer DNA sequences. plos.org For double-stranded DNA, the intensity can drop by almost 70% from the brightest to the darkest labeled 5-mer. nih.govacs.org

This sequence dependence is observed for both single-stranded and double-stranded DNA and is influenced by both the adjacent base pairs and single-stranded overhangs. nih.govacs.orgnih.gov

This variability in fluorescence can introduce measurement errors in quantitative applications like microarrays and PCR. nih.govacs.orgnih.gov Therefore, understanding and accounting for these sequence-dependent effects is crucial for accurate data interpretation and for optimizing the design of fluorescent probes to maximize their signal. nih.govacs.orgnih.gov

Table 1: Influence of Adjacent Nucleobase on Cy5 Fluorescence

Enzymatic Synthesis and Post-Labeling Strategies for DNA Probes

While direct incorporation of dye-labeled nucleotides during enzymatic synthesis is possible, it can be inefficient due to the bulky nature of the fluorescent dye interfering with polymerase activity. oup.comoup.comnih.gov Therefore, post-labeling strategies are commonly employed for creating Cy5-labeled DNA probes.

One common method involves the enzymatic incorporation of nucleotides modified with a reactive group, such as an amino group. oup.comoup.comnih.gov This is followed by a chemical reaction to couple the Cy5 NHS ester to the incorporated amino group. oup.com This indirect labeling approach is often more efficient as the smaller reactive groups are better tolerated by DNA polymerases. oup.com

For example, aminoallyl-dUTP can be incorporated into DNA during PCR or reverse transcription. pubcompare.ai The resulting amine-modified DNA is then purified and reacted with Cy5 NHS ester to produce a fluorescently labeled probe. pubcompare.ai This method allows for the generation of densely labeled probes for use in applications like FISH and microarrays. oup.comnih.gov Alternative "click chemistry" methods, which involve the reaction of an azide-modified oligonucleotide with an alkyne-functionalized dye, have also been developed as an efficient means of labeling DNA probes. soton.ac.ukoup.com

Protein Function and Interaction Studies

Protein Labeling for Structural and Functional Elucidation

Cyanine5 NHS ester is a valuable reagent for labeling proteins to study their structure, function, and interactions. lumiprobe.comlumiprobe.comjenabioscience.com The NHS ester chemistry targets primary amines present at the N-terminus and on the side chains of lysine (B10760008) residues, forming a stable covalent bond. jenabioscience.com This labeling strategy is widely used due to its simplicity and effectiveness. jenabioscience.com

The optimal pH for labeling is typically between 8.2 and 8.5, as the primary amino groups need to be deprotonated to be reactive. jenabioscience.com However, higher pH values can lead to hydrolysis of the NHS ester, reducing the labeling efficiency. jenabioscience.com

Cy5-labeled proteins can be used in a variety of applications, including:

Fluorescence microscopy: To visualize the localization and trafficking of proteins within cells. lumiprobe.compubcompare.ai

Flow cytometry: To identify and sort cells based on the expression of cell surface proteins labeled with Cy5-conjugated antibodies. aatbio.com

FRET (Förster Resonance Energy Transfer): To study protein-protein interactions and conformational changes.

In vivo imaging: The near-infrared emission of Cy5 allows for deeper tissue penetration, making it suitable for imaging processes in living organisms. pubcompare.aiapexbt.comibiantech.com

The intense color of the Cy5 dye also allows for the easy detection of labeled proteins in techniques like gel electrophoresis, where even small amounts can be visualized by the naked eye. lumiprobe.comlumiprobe.com

Table 2: Compound Names

MicroScale Thermophoresis (MST) in Protein-Ligand and Protein-Protein Interaction Analysis

MicroScale Thermophoresis (MST) is a powerful biophysical technique used to quantify biomolecular interactions in solution with low sample consumption. nih.gov The method measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis. This movement is sensitive to changes in size, charge, and hydration shell, which are altered upon the binding of a ligand to a target molecule. nih.gov

To perform MST analysis, one of the interacting partners must be fluorescent. Cyanine5 NHS ester is frequently used to fluorescently label a protein of interest, typically at its lysine residues or the N-terminus. nih.govaatbio.com The labeled protein is kept at a constant concentration, while the unlabeled binding partner (ligand) is titrated at varying concentrations. The change in the thermophoretic movement of the Cy5-labeled protein upon binding is monitored to determine the binding affinity, expressed as the dissociation constant (Kd). nih.govmdpi.com A lower Kd value signifies a stronger binding affinity. mdpi.com

A notable application of this technique is in the study of complex protein machinery, such as the ubiquitin-proteasome system. For instance, researchers have used Cy5 NHS ester to specifically label the N-terminus of the E3 ubiquitin ligase WWP2. This labeled protein was then used in MST experiments to quantify its interaction with various autophagy receptor proteins. The ability of MST to provide robust signals even for large protein complexes makes it particularly suitable for such studies. nih.govresearchgate.netresearchgate.net

Interactive Table: MST Analysis of Cy5-Labeled WWP2 Interactions

| Cy5-Labeled Protein | Binding Partner (Ligand) | Measured Dissociation Constant (Kd) | Reference |

| WWP2 | NDP52 | 19 µM | nih.govresearchgate.net |

| WWP2 | OPTN | 39 µM | nih.govresearchgate.net |

This method provides precise quantitative data on protein-protein interactions under near-native conditions, which is crucial for understanding cellular signaling pathways and regulatory mechanisms. nih.govuni-regensburg.de

Difference Gel Electrophoresis (DIGE) for Comparative Proteomics

Difference Gel Electrophoresis (DIGE) is a high-resolution technique for quantitative proteomics that allows for the comparison of multiple protein samples on a single two-dimensional (2D) gel. 2d-gel-analysis.commpg.de This approach significantly reduces the gel-to-gel variability that plagues traditional 2D electrophoresis, thereby increasing the statistical confidence in identifying differentially expressed proteins. 2d-gel-analysis.comresearchgate.net

The core of the DIGE methodology involves the pre-electrophoretic labeling of protein samples with spectrally distinct, mass- and charge-matched fluorescent dyes. 2d-gel-analysis.com Cyanine5 (Cy5) NHS ester is a key component of the most common DIGE labeling system, used alongside Cy3 and Cy2 NHS esters. researchgate.netresearchgate.net In a typical "minimal labeling" experiment, the primary amines (largely on lysine residues) of proteins in up to three different samples are tagged with Cy2, Cy3, and Cy5, respectively. 2d-gel-analysis.comresearchgate.net This labeling strategy is designed to tag a small percentage of the protein molecules to ensure that the protein's native electrophoretic mobility is not significantly altered. researchgate.net

The labeled samples are then combined and separated on a single 2D gel. mpg.de After electrophoresis, the gel is scanned at the distinct excitation and emission wavelengths for each dye, generating three separate images that are perfectly in register. mpg.de An internal standard, typically a pooled mixture of all samples in the experiment and labeled with one of the dyes (e.g., Cy2), is run on every gel, enabling accurate normalization and comparison across multiple gels. 2d-gel-analysis.commpg.de Software analysis of the overlaid images allows for the precise quantification of differences in protein spot abundance between the samples. mpg.de

Interactive Table: Representative Differentially Expressed Proteins Identified by DIGE using Cy5 Labeling

| Protein Identity | Biological Context | Change in Expression | Reference |

| Peroxiredoxin-2 | Oxidative Stress Response | Upregulated | ucl.ac.uk |

| HSP70 | Cellular Stress Response | Upregulated | researchgate.net |

| Alpha-enolase | Glycolysis / Tumor Progression | Downregulated | researchgate.net |

| Tropomyosin alpha-1 chain | Cytoskeleton Regulation | Upregulated | researchgate.net |

Development of Activity-Based Probes (ABPs) for Enzyme Activity Assays (e.g., Protease, Esterase)

Activity-Based Probes (ABPs) are powerful chemical tools used to profile the functional state of enzymes within complex biological systems. nih.govthno.org Unlike expression-based methods, ABPs specifically label active enzymes, providing a direct measure of their catalytic function. thno.orgrsc.org An ABP typically consists of three key components: a reactive group (or "warhead") that covalently binds to the active site of the target enzyme, a recognition element that confers specificity, and a reporter tag for detection and visualization. annualreviews.org

Cyanine5 NHS ester serves as a versatile reporter tag that can be incorporated into the structure of an ABP. nih.govrsc.org Its intense fluorescence allows for the sensitive detection of labeled enzymes in various assays, including in-gel fluorescence scanning and fluorescence microscopy. annualreviews.orgrsc.org

The development of ABPs for serine proteases, such as Kallikrein 7 (KLK7), illustrates this application. In one study, a phosphonate-based ABP was designed to target KLK7. The probe included a recognition motif (Phe-Phe), a phosphonate (B1237965) warhead, and was terminally labeled with Cy5 via an NHS ester coupling reaction. rsc.org To create a quenched ABP (qABP) for improved signal-to-background ratio, a quencher moiety (QSY21) was also incorporated. Upon covalent reaction with the active enzyme, the probe's conformation changes, separating the Cy5 fluorophore from the quencher and resulting in a fluorescent signal. rsc.org Similarly, Cy5-labeled ABPs have been developed to selectively target and visualize the activity of specific cathepsins, a class of cysteine proteases, in various cancer cell lines. thno.orgrsc.org The general design of these probes allows for the covalent modification of active site residues, such as serine or cysteine, enabling stable and specific labeling. nih.govnih.gov

Investigation of Ubiquitin Ligase Mechanisms

The functional versatility of Cyanine5 NHS ester extends to the detailed mechanistic investigation of E3 ubiquitin ligases, which are critical enzymes in regulating protein degradation and signaling. As mentioned in the MST section (5.2.2), labeling these enzymes with Cy5 allows for the precise quantification of their interactions with substrates and other components of the ubiquitination machinery. nih.govresearchgate.net

Researchers have successfully employed a site-specific N-terminal labeling strategy to conjugate Cy5 to the E3 ligase WWP2. nih.govresearchgate.net This Cy5-labeled WWP2 was instrumental in determining the binding affinities for its substrates, the autophagy receptors NDP52 and OPTN, using MicroScale Thermophoresis (MST). nih.govresearchgate.net The results showed that WWP2 binds to NDP52 with a Kd of 19 µM and to OPTN with a Kd of 39 µM. nih.govresearchgate.net Such quantitative binding data are fundamental to understanding the molecular basis of substrate recognition and the regulation of E3 ligase activity. This approach provides a powerful framework for dissecting the complex protein-protein interactions that govern ubiquitination pathways. nih.govresearchgate.net

Cellular Uptake and Subcellular Localization Studies in In Vitro Research Models

Understanding how molecules enter cells and where they localize within subcellular compartments is fundamental to cell biology and drug delivery. Cyanine5 NHS ester is a valuable tool for these studies, enabling the fluorescent tracking of various molecules in live or fixed cells. nih.gov By conjugating Cy5 to a molecule of interest, such as a peptide or nanoparticle, its pathway of internalization and ultimate destination can be visualized using fluorescence microscopy. nih.govuni-regensburg.deacs.org

For example, Cy5 has been conjugated to cell-penetrating peptides (CPPs) to study their uptake mechanisms in different cell lines. In one study, a Cy5-labeled peptide was shown to accumulate in BxPC-3 pancreatic cancer cells. nih.gov Co-localization experiments with LysoTracker Green, a marker for acidic organelles, revealed that the Cy5-peptide conjugate was primarily localized within lysosomes, suggesting that its cellular entry is mediated by endocytosis. researchgate.netnih.gov

Similarly, Cy5.5 (a derivative of Cy5) has been used to label DNA nanostructures to monitor their uptake and localization in MCF-7 breast cancer cells. researchgate.net Confocal microscopy imaging demonstrated that the Cy5.5-labeled DNA probe accumulated in the mitochondria, as confirmed by co-staining with MitoTracker Green. researchgate.netrsc.org These studies highlight the utility of Cy5 labeling in elucidating the cellular trafficking of potential therapeutic and diagnostic agents.

Interactive Table: Cellular Uptake and Localization of Cy5-Labeled Probes

| Labeled Probe | Cell Line | Primary Subcellular Localization | Method of Analysis | Reference |

| Cy5-Peptide A | BxPC-3 (Pancreatic Cancer) | Lysosomes | Confocal Microscopy | researchgate.netnih.gov |

| Cy5.5-DNA | MCF-7 (Breast Cancer) | Mitochondria | Confocal Microscopy | researchgate.net |

| Cy5-labeled PVA-BPA | BxPC-3 (Pancreatic Cancer) | Endosomes/Lysosomes | Confocal Microscopy | researchgate.net |

| Cy5-labeled Nanoparticles | U87MG (Glioblastoma) | Cytoplasm/Organelles | Flow Cytometry, Confocal Microscopy | apexbt.comresearchgate.net |

Development of Targeted Fluorescent Biosensors and Molecular Probes

The favorable spectral properties of Cyanine5 make it an excellent fluorophore for the construction of targeted biosensors and molecular probes for research and diagnostic applications. aatbio.comaatbio.com By coupling Cy5 NHS ester to a targeting moiety—such as an antibody, peptide, or small molecule—that binds to a specific biomarker, researchers can create probes that selectively illuminate particular cells or tissues. apexbt.comspiedigitallibrary.org

An example of this is the development of probes for imaging tumors that overexpress specific cell surface receptors. An Affibody molecule, a small protein scaffold engineered to bind with high affinity to the Epidermal Growth Factor Receptor (EGFR), was conjugated to Cy5.5. spiedigitallibrary.org The resulting Cy5.5-Affibody probe demonstrated specific binding to EGFR-positive A431 tumor cells and was used for near-infrared fluorescence imaging of tumors in preclinical models. Such probes are valuable for non-invasive tumor detection and for guiding surgical resection. spiedigitallibrary.org

Furthermore, Cy5 is integral to the design of activatable probes, as discussed in the context of ABPs (5.2.4). These "smart" probes are designed to be non-fluorescent or "quenched" until they interact with their specific target, such as an active enzyme. thno.orgrsc.org This target-induced activation minimizes background signal and enhances detection sensitivity, making them powerful tools for visualizing specific molecular events, like protease activity, within a complex biological environment. rsc.orgrsc.org

Methodological Considerations and Best Practices in Research Application

Optimization of Labeling Reaction Conditions

Cyanine5 NHS ester exhibits poor solubility in aqueous solutions, necessitating the use of an organic co-solvent to facilitate the labeling reaction. lumiprobe.comantibodies.com The most commonly employed solvents for this purpose are high-quality, amine-free Dimethylformamide (DMF) and Dimethyl Sulfoxide (B87167) (DMSO). lumiprobe.comacebiolab.commedchemexpress.com

The general procedure involves first dissolving the Cyanine5 NHS ester in a small volume of DMF or DMSO, typically constituting about 10% of the total reaction volume. acebiolab.cominterchim.frlumiprobe.com This concentrated dye solution is then added to the biomolecule, which is dissolved in an aqueous buffer. lumiprobe.comlumiprobe.com It is crucial to use amine-free DMF, as any contaminating dimethylamine (B145610) can react with the NHS ester, reducing the labeling efficiency. lumiprobe.com For sensitive proteins that may be denatured by organic solvents, a water-soluble variant, sulfo-Cyanine5 NHS ester, is a suitable alternative that does not require a co-solvent. lumiprobe.comantibodies.comapexbt.com

Table 1: Solvent Properties and Recommendations for Cyanine5 NHS Ester Labeling

| Solvent/Co-solvent | Key Properties & Considerations | Typical Concentration in Reaction |

|---|---|---|

| Dimethylformamide (DMF) | Preferred co-solvent; must be amine-free to prevent side reactions. acebiolab.comlumiprobe.com Good for dissolving the dye before adding to the aqueous biomolecule solution. acebiolab.com | ~10% of total reaction volume. acebiolab.cominterchim.frlumiprobe.com |

| Dimethyl Sulfoxide (DMSO) | An alternative to DMF for dissolving Cyanine5 NHS ester. lumiprobe.comacebiolab.commedchemexpress.com | ~10% of total reaction volume. acebiolab.cominterchim.frlumiprobe.com |

| Water | The primary solvent for the biomolecule but a poor solvent for non-sulfonated Cyanine5 NHS ester. antibodies.comlumiprobe.com | ~90% of total reaction volume (as buffer). acebiolab.com |

The optimal pH range for labeling with Cyanine5 NHS ester is generally considered to be between 8.3 and 8.5. acebiolab.cominterchim.frlumiprobe.com Buffers such as 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer are commonly used to maintain this pH. acebiolab.com It is important to avoid buffers containing primary or secondary amines, such as Tris, as they will compete with the target biomolecule for reaction with the dye. acebiolab.comdutscher.com For some applications, a pH range of 7 to 9 has been used, but this often requires adjusting reaction times, with longer incubation periods needed at lower pH values. dutscher.com

| > 9.0 | Deprotonated and reactive. | Rapid hydrolysis. interchim.frlumiprobe.com | Decreased due to rapid dye inactivation. interchim.frlumiprobe.com | Carbonate/Bicarbonate. dutscher.com |

The molar ratio of Cyanine5 NHS ester to the biomolecule directly influences the degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule. The optimal ratio is empirical and depends on the specific protein or biomolecule, its concentration, and the desired properties of the final conjugate. acebiolab.com

For mono-labeling of many common proteins, a molar excess of 8 to 10-fold of the dye is often recommended. acebiolab.cominterchim.fr For example, to achieve mono-labeling of 3 mg of Bovine Serum Albumin (BSA), a calculated excess of the dye is used. acebiolab.comlumiprobe.com For antibodies, achieving a dye-to-protein (D/P) ratio between 4 and 12 is often desirable for bright fluorescence without significant self-quenching. dutscher.com However, the actual final D/P ratio will be lower than the initial stoichiometric ratio used in the reaction. For instance, initial Cy3 NHS ester to antibody ratios of 1:1, 5:1, 10:1, and 20:1 resulted in final D/P ratios of 0.28:1, 1.16:1, 2.3:1, and 4.6:1, respectively. vwr.com Higher protein concentrations, in the range of 1-10 mg/mL, generally lead to higher labeling efficiency. acebiolab.comlumiprobe.com

Table 3: Recommended Starting Molar Ratios of Cyanine5 NHS Ester to Biomolecule

| Target Biomolecule | Desired Labeling | Recommended Starting Molar Ratio (Dye:Biomolecule) | Resulting Degree of Labeling (DOL) / Dye:Protein (D/P) Ratio |

|---|---|---|---|

| General Proteins/Peptides | Mono-labeling | 8:1 to 10:1 acebiolab.cominterchim.fr | Typically results in a DOL close to 1, but is protein-dependent. |

| IgG Antibodies | Optimal brightness | Empirically determined, often starting in the range of 10:1 to 20:1 medchemexpress.comvwr.com | Aim for a final D/P of 4-12 for optimal brightness. dutscher.com |